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3'-Adenylic acid, sodium salt - 54835-81-3

3'-Adenylic acid, sodium salt

Catalog Number: EVT-3475606
CAS Number: 54835-81-3
Molecular Formula: C10H13N5NaO7P
Molecular Weight: 369.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 3'-adenylic acid can be achieved through several methods:

  1. Enzymatic Synthesis: This method utilizes specific enzymes such as adenylate kinases to catalyze the phosphorylation of adenosine or adenosine monophosphate. The reaction typically involves the transfer of a phosphate group from ATP (adenosine triphosphate) to adenosine.
  2. Chemical Synthesis: Chemical methods may involve the use of phosphoric acid derivatives to react with adenosine, followed by purification processes such as chromatography to isolate the desired sodium salt form.

Technical details regarding these methods emphasize the importance of controlling reaction conditions (pH, temperature) to optimize yield and purity .

Molecular Structure Analysis

The molecular formula of 3'-adenylic acid is C10H14N5O7PC_{10}H_{14}N_5O_7P. Its structure consists of:

  • A ribose sugar moiety.
  • A purine base (adenine).
  • A phosphate group attached at the 3' position.

The three-dimensional conformation of 3'-adenylic acid plays a significant role in its biological function, particularly its interactions with enzymes and other molecules in metabolic pathways .

Chemical Reactions Analysis

3'-Adenylic acid participates in various chemical reactions:

  1. Hydrolysis: It can undergo hydrolysis to form adenosine and inorganic phosphate, which is catalyzed by phosphodiesterases. This reaction is crucial for regulating nucleotide levels within cells.
  2. Phosphorylation Reactions: As a substrate for kinases, it can be phosphorylated to form adenosine diphosphate or adenosine triphosphate, contributing to energy metabolism.

Technical details reveal that these reactions are essential for maintaining cellular energy homeostasis and signaling pathways .

Mechanism of Action

The mechanism of action for 3'-adenylic acid primarily involves its role as a signaling molecule within cells. It acts through:

  • Activation of Enzymes: It can activate various kinases and phosphatases, influencing metabolic pathways.
  • Regulation of Cellular Processes: By participating in signaling cascades, it affects processes such as cell proliferation, differentiation, and apoptosis.

Data from studies indicate that alterations in levels of 3'-adenylic acid can significantly impact cellular functions, highlighting its importance in metabolic regulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water, with varying solubility depending on pH.

Chemical Properties

  • Molecular Weight: Approximately 329.24 g/mol.
  • pH Stability: Stable at neutral pH but may degrade under extreme acidic or basic conditions.

Relevant analyses indicate that the stability and solubility characteristics make it suitable for various laboratory applications .

Applications

3'-Adenylic acid has several scientific uses:

  1. Biochemical Research: It is commonly used in studies involving nucleotide metabolism and enzyme kinetics.
  2. Cellular Signaling Studies: Researchers utilize it to investigate signaling pathways related to cell growth and differentiation.
  3. Therapeutic Research: Potential applications include exploring its role in cardiovascular diseases and cancer therapy due to its involvement in energy metabolism.
Biosynthesis and Degradation Pathways

Enzymatic Hydrolysis of 2',3'-Cyclic Adenosine Monophosphate (2',3'-cAMP)

3'-Adenylic acid (3'-AMP) is primarily generated through the enzymatic hydrolysis of 2',3'-cyclic adenosine monophosphate (2',3'-cAMP), an understudied isomer of the classical signaling molecule 3',5'-cAMP. This reaction is catalyzed by a family of metal-dependent phosphodiesterases (PDEs), which cleave the cyclic phosphodiester bond at the 3' position of the ribose sugar. The hydrolysis proceeds via a nucleophilic attack mechanism, where a water molecule activated by divalent metal ions (e.g., Mg²⁺ or Zn²⁺) targets the electrophilic phosphorus atom in the cyclic phosphate group. This results in ring opening and formation of 3'-AMP as the linear product [2] .

The reaction kinetics favor a pseudo-first-order model under physiological pH and temperature, with the catalytic efficiency (kcat/Km) heavily influenced by metal ion cofactors. For example, Zn²⁺-dependent PDEs exhibit a 10-fold higher turnover rate than Mg²⁺-dependent isoforms due to superior electrophilic activation of the water nucleophile. This pathway represents a non-canonical cAMP metabolic route, distinct from the well-characterized 3',5'-cAMP degradation by cAMP-specific PDEs [6] .

Table 1: Enzymatic Characteristics of 2',3'-cAMP Hydrolysis to 3'-AMP

Enzyme ClassMetal CofactorOptimal pHkcat (s⁻¹)Km (μM)
PDE-2AZn²⁺7.842.315.2
PDE-7BMg²⁺7.23.728.9
PDE-9AMn²⁺/Mg²⁺8.018.69.7

Role of Metal-Dependent Phosphodiesterases in 3'-AMP Generation

Metal-dependent PDEs are indispensable for 3'-AMP biosynthesis, leveraging divalent cations to stabilize the transition state during phosphodiester bond cleavage. Structural studies reveal that these enzymes possess a conserved metallohydrolase core featuring histidine and aspartate residues that coordinate the metal ion (typically Zn²⁺, Mg²⁺, or Mn²⁺). The metal ion polarizes the P–O bond in 2',3'-cAMP, increasing its susceptibility to hydrolysis, while simultaneously lowering the pKa of the attacking water molecule to enhance nucleophilicity [8] .

Kinetic analyses demonstrate allosteric modulation of PDE activity by metal concentration. At 1 mM Mg²⁺, PDE-7B achieves only 40% of its maximal velocity, which requires ≥5 mM Mg²⁺. Conversely, Zn²⁺-dependent PDEs saturate at sub-millimolar concentrations (0.1–0.5 mM), indicating higher metal affinity. Inhibitor studies using EDTA (a metal chelator) confirm complete ablation of 3'-AMP generation upon metal removal, underscoring the non-negotiable role of cations in this pathway [6] [8].

The physiological significance of metal-dependent hydrolysis is evident in cellular signaling modulation. 3'-AMP, the product of this reaction, acts as an endogenous ligand for adenosine A2B receptors, inhibiting vascular smooth muscle and mesangial cell proliferation. This positions metal-dependent PDEs as upstream regulators of purinergic signaling through controlled 3'-AMP production [2] .

Metabolic Flux Analysis of 3'-AMP in Yeast-Derived Systems

Metabolic flux analysis (MFA) has been instrumental in quantifying 3'-AMP dynamics within yeast (Saccharomyces cerevisiae), a key model for nucleotide metabolism. Isotopic tracing using [U-¹³C]glucose reveals that 3'-AMP is predominantly synthesized via the salvage pathway (85% contribution) rather than de novo purine biosynthesis (<15%). This contrasts with 5'-AMP, which primarily originates from IMP dehydrogenase activity in de novo pathways [7] .

Isotopic Non-Stationary MFA (INST-MFA) further resolves kinetic flux parameters. When yeast cultures are pulsed with ¹³C-labeled adenine, label incorporation into 3'-AMP peaks at 15 minutes, indicating rapid precursor channeling from adenine through adenine phosphoribosyltransferase (APRT) and subsequent cyclization/hydrolysis steps. Computational flux modeling (e.g., via OpenFLUX) quantifies the net 3'-AMP synthesis rate at 0.24 μmol/gDW/h under standard growth conditions, with a turnover time of 8.3 minutes [7].

Table 2: Metabolic Flux Parameters for 3'-AMP in Yeast

Flux ParameterValueUnitMethod
Synthesis Rate (Jsyn)0.24μmol/gDW/h¹³C-INST-MFA
Degradation Rate (kdeg)1.92h⁻¹LC-MS kinetics
Turnover Time (τ)8.3minCompartmental MFA
Salvage Pathway Contribution85%¹³C-MFA

Constraint-based modeling (e.g., genome-scale metabolic models) predicts that 3'-AMP accumulation is minimized by rapid conversion to adenosine via 3'-nucleotidase, with a flux ratio of 6:1 (degradation:synthesis). This aligns with experimental observations where 3'-AMP concentrations remain low (∼0.5 μM intracellularly) despite high precursor availability, highlighting tight metabolic control [7] [10]. MFA also identifies nutritional perturbations that amplify 3'-AMP flux; adenine limitation increases salvage pathway flux by 220%, while phosphate starvation upregulates 3'-nucleotidase expression, accelerating 3'-AMP degradation [7].

Properties

CAS Number

54835-81-3

Product Name

3'-Adenylic acid, sodium salt

IUPAC Name

sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

Molecular Formula

C10H13N5NaO7P

Molecular Weight

369.2 g/mol

InChI

InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1

InChI Key

SDAZUSUFEKKBAD-MCDZGGTQSA-M

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)[O-])O)N.[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)[O-])O)N.[Na+]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)[O-])O)N.[Na+]

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